Flecainide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

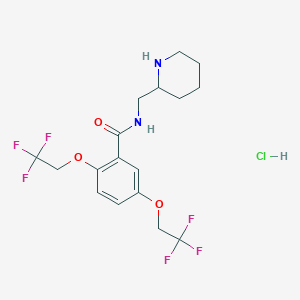

N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F6N2O3.ClH/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11;/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTQDMHWQWTIAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClF6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Flecainide Hydrochloride's Core Mechanism of Action on Cardiac Sodium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flecainide (B1672765) hydrochloride, a Class Ic antiarrhythmic agent, exerts its primary therapeutic effect through potent, state-dependent blockade of the cardiac sodium channel, Nav1.5. This guide provides a detailed examination of the molecular interactions, electrophysiological consequences, and experimental methodologies that define flecainide's mechanism of action. Quantitative data from key studies are summarized, and experimental workflows are detailed to provide a comprehensive resource for researchers in pharmacology and cardiology.

Introduction

Flecainide is utilized in the management of various cardiac arrhythmias, including supraventricular and ventricular tachycardias.[1] Its efficacy is intrinsically linked to its ability to modulate the function of voltage-gated sodium channels, which are responsible for the rapid upstroke of the cardiac action potential.[1][2] Understanding the nuanced, state-dependent interaction of flecainide with these channels is critical for appreciating its therapeutic window and potential proarrhythmic effects.[2][3] This document synthesizes the current understanding of flecainide's mechanism of action at the molecular level.

State-Dependent Blockade of Nav1.5

Flecainide's interaction with the Nav1.5 channel is not static; its binding affinity is critically dependent on the conformational state of the channel: resting, open, or inactivated. This state-dependent blockade is the cornerstone of its use-dependent effect, where its blocking efficacy increases with higher heart rates.[4]

Preferential Binding to the Open State

A significant body of evidence indicates that flecainide preferentially binds to the Nav1.5 channel when it is in the open conformation.[3][5][6] The drug gains access to its binding site within the channel pore from the cytoplasmic side when the activation gate is open.[3][5] This "open-channel block" is characterized by a rapid onset of inhibition upon channel activation.[2] Studies on non-inactivating mutants of Nav1.5 have demonstrated a time-dependent decay of the sodium current in the presence of flecainide, which is consistent with a pore-blocking mechanism.[5][6]

Low Affinity for Resting and Inactivated States

In contrast to its high affinity for the open state, flecainide exhibits a significantly lower affinity for the resting (closed) and inactivated states of the Nav1.5 channel.[5][6][7] This means that at rest, when most channels are in the closed state, flecainide's blocking effect is minimal.[2] While some local anesthetics are thought to bind directly to the inactivated state, studies suggest that sustained depolarization, which promotes the inactivated state, does not significantly enhance flecainide binding.[5][6]

Trapping within the Channel

A key feature of flecainide's mechanism is its "trapping" within the channel pore.[3][5][6] Once bound to the open state, the subsequent closure of either the activation or inactivation gate traps the flecainide molecule inside.[3][5] This trapping leads to a very slow recovery from block at hyperpolarized membrane potentials, contributing to its potent and long-lasting inhibitory effect.[5][6]

Quantitative Analysis of Flecainide's Electrophysiological Effects

The following tables summarize key quantitative data from electrophysiological studies on flecainide's interaction with cardiac sodium channels.

Table 1: State-Dependent Affinity of Flecainide for Nav1.5

| Channel State | IC50 / K_D (µM) | Experimental System | Reference |

| Resting State | 345 - 365 | Xenopus oocytes expressing Nav1.5 / HEK cells | [2][5][6] |

| Open State (Use-Dependent) | 0.61 - 7.4 | Xenopus oocytes expressing Nav1.5 / HEK cells | [2][6] |

| Open State (Non-inactivating mutant) | 11 | Xenopus oocytes expressing Nav1.5 | [5][6] |

Table 2: Kinetic Parameters of Flecainide Block

| Parameter | Value | Experimental Conditions | Reference |

| On-rate constant (k_on) | 14.9 µM⁻¹s⁻¹ | Inactivation-deficient Nav1.5 at +30 mV | [2] |

| Off-rate constant (k_off) | 12.2 s⁻¹ | Inactivation-deficient Nav1.5 at +30 mV | [2] |

| Recovery time constant (τ) from use-dependent block (Wild-type) | > 225 s | At -140 mV | [2] |

| Recovery time constant (τ) from use-dependent block (Wild-type) | 81 ± 3 s | At hyperpolarized voltages | [5][6] |

| Recovery time constant (τ) from use-dependent block (Non-inactivating mutant) | 11.2 - 42 ± 3 s | At -140 mV / hyperpolarized voltages | [2][5][6] |

| Recovery time constant (τ) from block (fast component) | 46.9 - 132 ms | At -160 mV to -120 mV (17°C) | [7] |

| Recovery time constant (τ) from block (slow component) | 9.8 - 10.7 s | At -100 mV to -75 mV (37°C) | [7] |

Experimental Protocols

The following outlines a typical experimental workflow for characterizing the state-dependent block of sodium channels by flecainide using whole-cell patch-clamp electrophysiology.

Cell Preparation and Expression

-

Cell Line: Human Embryonic Kidney (HEK293) cells or Xenopus laevis oocytes are commonly used for heterologous expression of the human cardiac sodium channel α-subunit (SCN5A, encoding Nav1.5).[2][5][8]

-

Transfection/Injection: HEK293 cells are transiently or stably transfected with the SCN5A plasmid DNA. For oocytes, cRNA encoding Nav1.5 is microinjected.

-

Culture/Incubation: Transfected HEK293 cells are cultured for 24-48 hours to allow for channel expression. Injected oocytes are incubated for 2-7 days.

Electrophysiological Recording

-

Technique: The whole-cell patch-clamp technique is employed for HEK293 cells, while the two-electrode voltage-clamp technique is used for oocytes.[5][7]

-

Solutions:

-

External Solution (HEK293): Typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose, with pH adjusted to 7.4.

-

Internal (Pipette) Solution (HEK293): Typically contains (in mM): 130 CsF, 10 NaCl, 10 EGTA, and 10 HEPES, with pH adjusted to 7.2. Cesium is often used to block potassium currents.

-

Oocyte Bathing Solution (ND96): Typically contains (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, and 5 HEPES, with pH adjusted to 7.5.

-

-

Flecainide Application: Flecainide hydrochloride is dissolved in the external solution and perfused onto the cell at various concentrations.

Voltage-Clamp Protocols

-

Tonic Block Assessment:

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV to -140 mV) to ensure most channels are in the resting state.[2][9]

-

Apply brief depolarizing pulses (e.g., to -20 mV for 20-50 ms) at a very low frequency (e.g., 0.1 Hz or less) to elicit sodium currents.[9]

-

Compare the peak current amplitude before and after drug application to determine the tonic block.

-

-

Use-Dependent Block Assessment:

-

From a hyperpolarized holding potential, apply a train of depolarizing pulses (e.g., to -20 mV for 20-50 ms) at a higher frequency (e.g., 1-10 Hz).[9]

-

The progressive reduction in peak current amplitude during the pulse train indicates use-dependent block.

-

-

Recovery from Block Assessment:

-

After inducing use-dependent block with a pulse train, apply a variable duration recovery interval at a hyperpolarized potential (e.g., -120 mV).

-

A test pulse is then applied to measure the fraction of recovered channels.

-

By plotting the recovered current as a function of the recovery interval duration, the time constant of recovery can be determined.

-

-

Inactivated-State Block Assessment:

-

Hold the cell at a depolarized potential (e.g., -70 mV to -90 mV) to inactivate a significant fraction of channels.

-

Apply a test pulse to measure the current from the remaining available channels.

-

The reduction in current in the presence of the drug, relative to the control at the same holding potential, reflects the block of inactivated channels.

-

Visualizing the Mechanism of Action

The following diagrams illustrate the key aspects of flecainide's interaction with the cardiac sodium channel.

Caption: State-dependent interaction of flecainide with the Nav1.5 channel.

Caption: Workflow for assessing flecainide's effect on Nav1.5.

Molecular Determinants of Flecainide Binding

Computational and structural studies have begun to elucidate the specific amino acid residues within the Nav1.5 pore that are critical for flecainide binding. These studies indicate that flecainide binds within the central cavity of the channel, below the selectivity filter.[10][11] Key interactions involve hydrophobic and polar residues from the S6 segments of multiple domains and the P-loop.[10] For instance, residues such as Phe1762 in domain IV-S6 are thought to play a significant role in the high-affinity binding of flecainide.[10][11] The charge of the flecainide molecule is also a critical determinant of its state-dependent block, with the charged form being primarily responsible for the use-dependent block that requires channel opening.[8]

Conclusion

This compound's mechanism of action on cardiac sodium channels is a well-defined example of state-dependent drug-channel interaction. Its preferential binding to the open state, subsequent trapping within the pore, and slow unbinding kinetics collectively contribute to its potent, use-dependent antiarrhythmic effects. A thorough understanding of these principles, supported by quantitative electrophysiological data and detailed experimental protocols, is essential for the continued development of safer and more effective antiarrhythmic therapies. This guide provides a foundational resource for researchers dedicated to this field.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. rupress.org [rupress.org]

- 3. Multiple targets for flecainide action: implications for cardiac arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Flecainide Acetate? [synapse.patsnap.com]

- 5. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interactions of flecainide with guinea pig cardiac sodium channels. Importance of activation unblocking to the voltage dependence of recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Common molecular determinants of flecainide and lidocaine block of heart Na+ channels: evidence from experiments with neutral and quaternary flecainide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Common Structural Pattern for Flecainide Binding in Atrial-Selective Kv1.5 and Nav1.5 Channels: A Computational Approach [escholarship.org]

For Researchers, Scientists, and Drug Development Professionals

Flecainide (B1672765), a class Ic antiarrhythmic agent, is well-documented for its potent blockade of the cardiac sodium channel Nav1.5. This action underlies its efficacy in managing a range of cardiac arrhythmias, including atrial fibrillation and ventricular tachycardias.[1][2][3] However, a growing body of evidence reveals that flecainide's pharmacological profile is more complex, involving interactions with several other molecular targets within the cardiomyocyte. These "off-target" effects, particularly on calcium and potassium channels, are critical for a comprehensive understanding of its therapeutic and proarrhythmic mechanisms and are of significant interest for the development of safer and more effective antiarrhythmic drugs.[4][5]

This technical guide provides a detailed overview of the molecular targets of flecainide beyond Nav1.5, presenting quantitative data, experimental methodologies, and visual representations of the involved signaling pathways to support advanced research and drug development efforts.

Multi-Ion Channel Effects of Flecainide

Flecainide's interaction with various ion channels contributes to its overall electrophysiological effect. Beyond the primary inhibition of the fast inward sodium current (

INa

Caption: Overview of flecainide's interactions with multiple cardiac ion channels.

Quantitative Analysis of Flecainide's Off-Target Interactions

The following tables summarize the quantitative data on the binding affinity and inhibitory concentrations of flecainide for its key molecular targets beyond Nav1.5.

Table 1: Flecainide's Interaction with Ryanodine Receptor 2 (RyR2)

| Parameter | Condition | Value | Species | Reference |

| Effect on Open Probability (Po) | Low activity channels (Po < 0.08) | Activation at 0.5-10 µM (WT) or 0.5-50 µM (P2328S mutant) | Murine | [6][7] |

| High activity channels (Po ≥ 0.08) | Inhibition at ≥5 µM (WT) or ≥50 µM (P2328S mutant) | Murine | [6][7] | |

| Mechanism | Open-state block | Reduces Ca2+ spark mass | Murine | [8][9] |

| Paradoxical activation at low concentrations | Murine | [6][7] |

Table 2: Flecainide's Interaction with Potassium Channels

| Target | Current | IC50 | Species | Reference |

| hERG (KCNH2) | | 1.49 µM | Human | [10][11][12][13] |

| Kv1.5 | | 38.14 ± 1.06 µM | Human | [11][12][13] |

| Delayed Rectifier K+ Channels | General | Inhibition | Not Specified | [1] |

Table 3: Flecainide's Interaction with Calcium Channels

| Target | Current | IC50 | Species | Reference |

| L-type Calcium Channel | | ~20 µM | Not Specified | [10] |

Detailed Experimental Protocols

A critical aspect of understanding the molecular interactions of flecainide is the methodology used to derive the quantitative data. Below are summaries of key experimental protocols.

Lipid Bilayer Electrophysiology for RyR2 Channel Activity

This technique is fundamental for studying the direct effects of flecainide on isolated RyR2 channels.

Caption: Workflow for studying RyR2 channel activity using lipid bilayers.

Protocol Summary:

-

Isolation of Sarcoplasmic Reticulum (SR) Vesicles: SR microsomes containing RyR2 channels are isolated from cardiac tissue (e.g., rat or mouse ventricles) through differential centrifugation.

-

Formation of Artificial Lipid Bilayer: A bilayer is formed across a small aperture in a partition separating two chambers (cis and trans, representing cytoplasmic and luminal sides, respectively) using a mixture of phospholipids.

-

Fusion of SR Vesicles: SR vesicles are added to the cis chamber and fusion with the bilayer is induced by adding a salt solution, incorporating a single RyR2 channel into the membrane.

-

Single-Channel Recording: The activity of the single RyR2 channel is recorded using a patch-clamp amplifier under voltage-clamp conditions. The bathing solutions are designed to mimic physiological ionic conditions.

-

Flecainide Application: Flecainide is added to the cis (cytoplasmic) chamber at varying concentrations to assess its effect on channel gating.

-

Data Analysis: The recorded single-channel currents are analyzed to determine the open probability (Po), mean open time, and mean closed time before and after the application of flecainide.[6][8]

Patch-Clamp Electrophysiology for hERG and Kv1.5 Channels

Whole-cell patch-clamp is the standard method for investigating the effects of flecainide on voltage-gated ion channels like hERG and Kv1.5 in living cells.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Flecainide - Wikipedia [en.wikipedia.org]

- 3. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]

- 5. Multiple targets for flecainide action: implications for cardiac arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flecainide Paradoxically Activates Cardiac Ryanodine Receptor Channels under Low Activity Conditions: A Potential Pro-Arrhythmic Action [openresearch-repository.anu.edu.au]

- 7. Flecainide Paradoxically Activates Cardiac Ryanodine Receptor Channels under Low Activity Conditions: A Potential Pro-Arrhythmic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flecainide inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flecainide inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Common Structural Pattern for Flecainide Binding in Atrial-Selective Kv1.5 and Nav1.5 Channels: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

Stereospecific Synthesis of Flecainide Hydrochloride Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the stereospecific synthesis of the (R)- and (S)-enantiomers of flecainide (B1672765) hydrochloride, a class Ic antiarrhythmic agent. While flecainide is clinically administered as a racemic mixture, the ability to obtain enantiomerically pure forms is crucial for pharmacological studies and for exploring potential stereoselective therapeutic benefits and toxicities. This document provides a comprehensive overview of the primary method for obtaining the individual enantiomers: the resolution of racemic flecainide. Additionally, it outlines a modern alternative approach involving asymmetric synthesis of a key chiral intermediate.

Introduction to Flecainide and its Chirality

Flecainide, chemically known as N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide, possesses a single stereocenter at the 2-position of the piperidine (B6355638) ring. Consequently, it exists as a pair of enantiomers: (R)-flecainide and (S)-flecainide. Although studies have shown that the enantiomers exhibit similar electrophysiological effects, they undergo modest enantioselective disposition in the body, with plasma concentrations of (R)-(-)-flecainide being significantly higher than those of the (S)-(+)-enantiomer in patients undergoing long-term therapy[1]. This highlights the importance of studying the individual enantiomers.

Stereospecific Preparative Strategies

Two primary strategies are employed for the stereospecific preparation of flecainide enantiomers:

-

Resolution of Racemic Flecainide: This classical approach involves the separation of the enantiomers from a racemic mixture.

-

Asymmetric Synthesis: This modern approach involves the synthesis of a specific enantiomer from achiral starting materials or chiral building blocks.

This guide will focus on the well-established resolution method and provide a conceptual framework for an asymmetric synthetic route.

Resolution of Racemic Flecainide via Diastereomeric Salt Formation

The most prominently documented method for obtaining the enantiomers of flecainide is through the resolution of racemic flecainide acetate (B1210297) by fractional crystallization of its diastereomeric salts[2]. This method relies on the use of a chiral resolving agent to form two diastereomeric salts with different solubilities, allowing for their separation.

Experimental Protocol: Resolution of Flecainide

The following protocol is based on the method described by Banitt et al.

Materials:

-

Racemic flecainide acetate

-

(+)-α-Bromocamphor-π-sulfonic acid (resolving agent)

-

Methanol

-

Ethyl acetate

-

Sodium hydroxide (B78521) solution (e.g., 1N NaOH)

-

Diethyl ether or other suitable organic solvent

-

Hydrochloric acid (for hydrochloride salt formation)

Procedure:

-

Formation of Diastereomeric Salts:

-

Dissolve racemic flecainide acetate in a suitable solvent such as methanol.

-

Add an equimolar amount of the resolving agent, (+)-α-bromocamphor-π-sulfonic acid, dissolved in the same solvent.

-

The diastereomeric salts will precipitate upon standing or with the addition of a less polar co-solvent like ethyl acetate.

-

-

Fractional Crystallization:

-

The diastereomeric salts are separated based on their differential solubility through a series of crystallization steps. The less soluble diastereomer will crystallize out of the solution first.

-

The solid is collected by filtration. The mother liquor is retained for the isolation of the other diastereomer.

-

The collected solid is recrystallized from a suitable solvent system (e.g., methanol/ethyl acetate) to improve its diastereomeric purity.

-

-

Liberation of the Enantiomerically Pure Flecainide Free Base:

-

The purified diastereomeric salt is dissolved in water.

-

The solution is basified with an aqueous sodium hydroxide solution to deprotonate the piperidine nitrogen and liberate the free base of the flecainide enantiomer.

-

The free base is then extracted into an organic solvent such as diethyl ether.

-

The organic extracts are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the enantiomerically enriched flecainide free base.

-

-

Formation of the Hydrochloride Salt:

-

The purified flecainide enantiomer (free base) is dissolved in a suitable solvent (e.g., ethanol (B145695) or isopropanol).

-

A solution of hydrochloric acid in the same or a compatible solvent is added to precipitate the corresponding hydrochloride salt.

-

The flecainide hydrochloride enantiomer is collected by filtration, washed with a small amount of cold solvent, and dried.

-

-

Isolation of the Second Enantiomer:

-

The mother liquor from the initial crystallization, which is enriched in the other diastereomer, is treated in a similar manner to isolate the second flecainide enantiomer.

-

Quantitative Data

| Parameter | Value | Reference |

| Optical Purity of Enantiomers | > 99% | [2] |

Optical purity was determined by NMR spectroscopy using a chiral shift reagent.

Asymmetric Synthesis of Flecainide Enantiomers

An alternative to resolution is the asymmetric synthesis of each flecainide enantiomer. This approach avoids the separation of a racemic mixture and can be more efficient. The key to this strategy is the synthesis of the chiral intermediate, 2-(aminomethyl)piperidine, in an enantiomerically pure form.

Conceptual Workflow for Asymmetric Synthesis

The overall synthetic strategy involves three main stages:

-

Synthesis of Achiral Precursors: Preparation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.

-

Asymmetric Synthesis of the Chiral Intermediate: Enantioselective synthesis of (R)- and (S)-2-(aminomethyl)piperidine.

-

Coupling and Final Salt Formation: Amide bond formation between the achiral acid and the chiral amine, followed by conversion to the hydrochloride salt.

References

- 1. Flecainide enantiomers: disposition in human subjects and electrophysiologic actions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Resolution of flecainide acetate, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzam ide acetate, and antiarrhythmic properties of the enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Flecainide in Inherited Arrhythmia Syndromes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inherited arrhythmia syndromes are a group of genetic disorders that predispose individuals to life-threatening cardiac arrhythmias. These conditions are often caused by mutations in genes encoding ion channels or associated proteins, leading to abnormalities in the heart's electrical activity. Flecainide (B1672765), a class Ic antiarrhythmic drug, has emerged as a valuable therapeutic agent in the management of several of these syndromes. This technical guide provides an in-depth analysis of the role of flecainide, focusing on its mechanisms of action, clinical applications, and the experimental methodologies used to investigate its effects.

Mechanism of Action: A Dual Target Approach

Flecainide's efficacy in inherited arrhythmia syndromes stems from its ability to modulate the function of key cardiac ion channels, primarily the cardiac sodium channel (NaV1.5) and the ryanodine (B192298) receptor (RyR2).[1][2]

Sodium Channel (NaV1.5) Blockade

As a class Ic antiarrhythmic, flecainide is a potent blocker of the fast inward sodium current (INa).[1] It exhibits a high affinity for the open state of the NaV1.5 channel, leading to a rate-dependent block that is more pronounced at faster heart rates.[3][4] This "use-dependent" property is crucial for its antiarrhythmic effect.[5] By blocking INa, flecainide slows conduction velocity in the atria, ventricles, and His-Purkinje system.[1] In conditions like Long QT Syndrome type 3 (LQT3), which is caused by gain-of-function mutations in the SCN5A gene leading to a persistent late sodium current, flecainide's blockade of this aberrant current helps to shorten the action potential duration and the QT interval.[6][7] In Brugada Syndrome, another SCN5A-related channelopathy, flecainide's potent sodium channel blockade can unmask the characteristic ECG pattern, aiding in diagnosis, but its therapeutic role is more complex and can be proarrhythmic.[8][9]

Ryanodine Receptor (RyR2) Modulation

A significant aspect of flecainide's action, particularly in Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT), is its effect on the RyR2 channel, the primary calcium release channel in the sarcoplasmic reticulum.[10] The mechanism of this interaction is a subject of ongoing research and debate.[2][11] One prominent theory suggests that flecainide directly inhibits RyR2 channels in their open state, thereby reducing the spontaneous diastolic calcium release that triggers arrhythmias in CPVT.[12][13] Another hypothesis posits an indirect effect, where flecainide's blockade of NaV1.5 reduces intracellular sodium, which in turn enhances calcium efflux via the sodium-calcium exchanger (NCX), lowering the calcium load near the RyR2 channels and thus reducing the likelihood of spontaneous release.[14] Evidence suggests that both direct and indirect mechanisms may contribute to its therapeutic benefit in CPVT.[10][15]

Clinical Applications and Efficacy

Flecainide has demonstrated significant efficacy in the management of several inherited arrhythmia syndromes, often as an adjunct to beta-blocker therapy.

Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)

In CPVT, a disorder characterized by adrenergically-induced ventricular arrhythmias, flecainide has been shown to be highly effective in suppressing exercise-induced ventricular arrhythmias.[16][17][18] It is often used in patients who remain symptomatic despite optimal beta-blocker therapy.[19]

| Study Outcome | Flecainide Monotherapy vs. Standard Therapy | Flecainide + Beta-Blocker vs. Beta-Blocker Monotherapy | Reference |

| Risk of Arrhythmic Events | Reduced | Significantly Reduced | [19] |

| Exercise-Induced Arrhythmia Score | Reduced | Significantly Reduced | [16][19] |

| Symptomatic Events | Not specified | Significantly Reduced | [19] |

Long QT Syndrome Type 3 (LQT3)

Flecainide is a targeted therapy for LQT3, where it shortens the prolonged QTc interval by blocking the persistent late sodium current.[6][7]

| Patient Population | Baseline QTc (ms) | QTc on Flecainide (ms) | Mean QTc Reduction (ms) | Flecainide Dose | Reference |

| D1790G SCN5A Mutation Carriers (n=30) | 522 ± 45 | 469 ± 36 | 53 | Not specified | [6] |

| ΔKPQ SCN5A Mutation Carriers (n=5) | 565 ± 60 | 461 ± 23 | 104 | Low dose | [7] |

| ΔKPQ SCN5A Mutation Carriers (n=6) | 534 (placebo) | 503 | 27.1 | 1.5-3.0 mg/kg/day | [20] |

Brugada Syndrome

The primary role of flecainide in Brugada Syndrome is diagnostic. The "flecainide challenge test" is used to unmask the characteristic Type 1 Brugada ECG pattern in individuals with a concealed or equivocal presentation.[21][22][23][24] Its therapeutic use is generally contraindicated due to the risk of proarrhythmia.[20]

Arrhythmogenic Cardiomyopathy (ACM)

Emerging evidence suggests a potential therapeutic role for flecainide in reducing the burden of premature ventricular contractions (PVCs) and non-sustained ventricular tachycardia in patients with ACM.

| Study Outcome | Effect of Flecainide | Reference |

| 24-hour PVC Burden | Significant Reduction | [15] |

| Rate of Non-sustained Ventricular Tachycardia | Significant Reduction | [15] |

Experimental Protocols

Investigating the intricate mechanisms of flecainide's action requires specialized experimental techniques. Below are detailed methodologies for key experiments.

Single-Channel Recording of RyR2 in Lipid Bilayers

This technique allows for the direct observation of flecainide's effect on the gating properties of individual RyR2 channels.

Methodology:

-

Vesicle Preparation: Isolate sarcoplasmic reticulum (SR) vesicles from cardiac tissue.

-

Bilayer Formation: Form a planar lipid bilayer by painting a solution of phospholipids (B1166683) (e.g., a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine in n-decane) across a small aperture separating two chambers (cis and trans).

-

Channel Incorporation: Fuse the SR vesicles containing RyR2 channels into the lipid bilayer. The cytosolic side of the channel should face the cis chamber.

-

Solution Composition:

-

Cis (Cytosolic) Solution: Typically contains a salt solution (e.g., 250 mM CsCl or KCl), a pH buffer (e.g., 10 mM HEPES), a calcium buffer (e.g., EGTA) to set the free Ca2+ concentration to physiological diastolic levels (e.g., 100 nM), and ATP (e.g., 2 mM).

-

Trans (Luminal) Solution: Contains a salt solution and a pH buffer, with a higher Ca2+ concentration to mimic the SR luminal environment (e.g., 1 mM).

-

-

Drug Application: Add flecainide to the cis chamber at various concentrations.

-

Data Acquisition: Clamp the voltage across the bilayer (e.g., +40 mV) and record the single-channel currents using a patch-clamp amplifier.

-

Data Analysis: Analyze the recordings to determine the open probability (Po), mean open time, and mean closed time of the RyR2 channel in the absence and presence of flecainide.

Whole-Cell Patch-Clamp Analysis of NaV1.5 Channels

This technique is the gold standard for characterizing the effects of flecainide on the macroscopic sodium current in whole cells.

Methodology:

-

Cell Culture: Use a stable cell line (e.g., HEK293 cells) transfected to express the human SCN5A gene.

-

Pipette Preparation: Fabricate recording pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

-

Solution Composition:

-

External Solution (mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4).

-

Internal Solution (mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2).

-

-

Whole-Cell Configuration: Establish a high-resistance seal (>1 GΩ) between the pipette and a single cell, then rupture the cell membrane to achieve the whole-cell configuration.

-

Voltage-Clamp Protocol: Apply a specific voltage-clamp protocol to elicit the sodium current (INa). A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state, followed by a depolarizing step to various test potentials (e.g., -80 to +60 mV) to activate the channels.

-

Drug Application: Perfuse the cell with the external solution containing different concentrations of flecainide.

-

Data Analysis: Measure the peak INa at each flecainide concentration and normalize it to the baseline current to determine the percentage of inhibition. Plot the percentage of inhibition against the drug concentration to calculate the IC50 value. To study use-dependence, apply a train of depolarizing pulses at different frequencies.

Measurement of Intracellular Calcium Sparks and Waves in Cardiomyocytes

This method visualizes the effect of flecainide on elementary and global calcium release events within single heart cells.

Methodology:

-

Cardiomyocyte Isolation: Isolate ventricular myocytes from an animal model (e.g., rat or mouse) using enzymatic digestion.

-

Fluorescent Dye Loading: Incubate the isolated myocytes with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Imaging Setup: Place the dye-loaded cells in a perfusion chamber on the stage of a confocal microscope.

-

Experimental Conditions: Perfuse the cells with a Tyrode's solution containing physiological concentrations of ions. To induce calcium sparks and waves, cells can be paced electrically or exposed to agents that increase SR calcium load (e.g., isoproterenol (B85558) or high extracellular calcium).

-

Drug Application: Add flecainide to the perfusion solution.

-

Image Acquisition: Acquire line-scan images of the cells to capture the spatio-temporal dynamics of calcium release events with high temporal resolution.

-

Data Analysis: Analyze the line-scan images to quantify the frequency, amplitude, duration, and spatial width of calcium sparks. For calcium waves, measure their frequency and propagation velocity.

Flecainide Challenge Test for Brugada Syndrome

This clinical protocol is used to diagnose Brugada Syndrome in suspected cases.

Methodology:

-

Patient Preparation: The patient should be in a fasting state. A baseline 12-lead ECG is recorded.

-

Intravenous Access: Establish an intravenous line.

-

Flecainide Administration: Administer flecainide intravenously at a dose of 2 mg/kg over 10 minutes (maximum dose of 150 mg).[24] An oral dose of 400 mg has also been used.[21]

-

ECG Monitoring: Continuously monitor the 12-lead ECG throughout the infusion and for a period afterward. Record ECGs at regular intervals (e.g., every minute during the infusion and every 5 minutes for 30 minutes post-infusion).[21]

-

Positive Test Criteria: The test is considered positive if there is an augmentation of the coved-type ST-segment elevation of ≥0.2 mV in at least one right precordial lead (V1-V3).

-

Safety Precautions: The test should be performed in a setting with full resuscitation capabilities. The infusion should be stopped immediately if the test becomes positive, if ventricular arrhythmias occur, or if there is significant QRS widening.[22]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the logical relationships of flecainide's action in different inherited arrhythmia syndromes.

Caption: Flecainide's dual mechanism in CPVT.

Caption: Flecainide's targeted action in LQT3.

Caption: Diagnostic workflow of the Flecainide Challenge Test.

Conclusion

Flecainide represents a significant pharmacological tool in the management of inherited arrhythmia syndromes. Its complex mechanism of action, involving both sodium channel blockade and modulation of intracellular calcium handling, allows for its application across a spectrum of these disorders. For researchers and drug development professionals, a thorough understanding of flecainide's molecular targets and the experimental methodologies used to probe its effects is essential for the development of novel and more targeted antiarrhythmic therapies. The continued investigation into the precise mechanisms of flecainide's action will undoubtedly pave the way for improved treatment strategies for patients with these life-threatening conditions.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Insights on the mechanism of flecainide in catecholaminergic polymorphic ventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Genomic and Non-Genomic Regulatory Mechanisms of the Cardiac Sodium Channel in Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Long-term flecainide therapy in type 3 long QT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Normalization of Ventricular Repolarization with Flecainide in Long QT Syndrome Patients with SCN5A:ΔKPQ Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gating-dependent mechanisms for flecainide action in SCN5A-linked arrhythmia syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Flecainide-Induced Brugada Syndrome in a Patient With Skeletal Muscle Sodium Channelopathy: A Case Report With Critical Therapeutical Implications and Review of the Literature [frontiersin.org]

- 10. ahajournals.org [ahajournals.org]

- 11. Frontiers | Flecainide induces a sustained countercurrent dependent effect on RyR2 in permeabilized WT ventricular myocytes but not in intact cells [frontiersin.org]

- 12. Flecainide inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Channel Activity of Cardiac Ryanodine Receptors (RyR2) Determines Potency and Efficacy of Flecainide and R-Propafenone against Arrhythmogenic Calcium Waves in Ventricular Cardiomyocytes | PLOS One [journals.plos.org]

- 14. Flecainide reduces Ca2+ spark and wave frequency via inhibition of the sarcolemmal sodium current - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Flecainide Reduces Ventricular Arrhythmias in Patients With Genotype RyR2-positive Catecholaminergic Polymorphic Ventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Effects of flecainide on exercise-induced ventricular arrhythmias and recurrences in genotype-negative patients with catecholaminergic polymorphic ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Safety and efficacy of flecainide for patients with catecholaminergic polymorphic ventricular tachycardia: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Safety and Efficacy of Flecainide in Subjects with Long QT‐3 Syndrome (ΔKPQ Mutation): A Randomized, Double‐Blind, Placebo‐Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Flecainide challenge test: Predictors of unmasking of type 1 Brugada ECG pattern among those with non-type 1 Brugada ECG pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 22. gleneagles.hk [gleneagles.hk]

- 23. academic.oup.com [academic.oup.com]

- 24. asugi.sanita.fvg.it [asugi.sanita.fvg.it]

Flecainide's Dichotomous Influence on Ryanodine Receptor (RyR2) Calcium Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flecainide (B1672765), a class Ic antiarrhythmic agent, has demonstrated significant efficacy in the management of catecholaminergic polymorphic ventricular tachycardia (CPVT), a life-threatening genetic arrhythmia syndrome linked to dysfunctional ryanodine (B192298) receptor 2 (RyR2) channels. However, the precise mechanism underpinning flecainide's therapeutic action remains a subject of intense scientific debate. Evidence points towards a complex and multifaceted interaction with RyR2, the primary calcium release channel of the sarcoplasmic reticulum in cardiomyocytes. This technical guide provides an in-depth analysis of the current understanding of flecainide's effect on RyR2-mediated calcium release, presenting quantitative data from key studies, detailing experimental methodologies, and visualizing the proposed signaling pathways and mechanisms of action. The data reveals a nuanced, and at times paradoxical, dose- and state-dependent modulation of RyR2 by flecainide, with significant implications for both its antiarrhythmic and potential pro-arrhythmic effects.

Introduction

Catecholaminergic polymorphic ventricular tachycardia (CPVT) is characterized by adrenergically-induced ventricular arrhythmias in individuals with structurally normal hearts.[1] The majority of CPVT cases are linked to mutations in the RYR2 gene, which encodes the cardiac ryanodine receptor. These mutations lead to a gain-of-function phenotype, resulting in aberrant diastolic calcium release from the sarcoplasmic reticulum (SR), which can trigger delayed afterdepolarizations and subsequent arrhythmias.[1] While β-blockers are the first-line therapy, flecainide has emerged as an effective adjunctive or alternative treatment.[2][3]

The controversy surrounding flecainide's mechanism of action stems from two main hypotheses: a direct inhibition of the RyR2 channel versus an indirect effect mediated by its primary action as a sodium channel blocker.[1][3] This guide will dissect the evidence for both, with a primary focus on the direct molecular interactions between flecainide and the RyR2 channel.

Quantitative Analysis of Flecainide's Effect on RyR2 Function

The interaction of flecainide with the RyR2 channel is characterized by a range of effects that are dependent on experimental conditions, including flecainide concentration, cytosolic and luminal calcium concentrations, and the functional state of the RyR2 channel itself. The following tables summarize the key quantitative findings from various studies.

Table 1: Effect of Flecainide on RyR2 Channel Gating Properties (Single-Channel Recordings)

| Parameter | Species/Model | Flecainide Concentration | Effect | Reference |

| Open Probability (Po) | Sheep RyR2 | 15.9 µM (IC50) | Inhibition at +40 mV | [4] |

| Sheep RyR2 | 88 µmol/L (IC50) | Inhibition at high cytosolic Ca2+ | [4] | |

| Wild Type (WT) Mouse RyR2 | 0.5 - 10 µM | Activation (for channels with Po < 0.08) | [5][6] | |

| RyR2-P2328S Mouse | 0.5 - 50 µM | Activation (for channels with Po < 0.08) | [5][6] | |

| WT Mouse RyR2 | ≥ 5 µM | Inhibition (for channels with Po ≥ 0.08) | [5][6] | |

| RyR2-P2328S Mouse | ≥ 50 µM | Inhibition (for channels with Po ≥ 0.08) | [5][6] | |

| Burst Duration | Sheep RyR2 | 50 µM | Reduced from 36 to 12 ms (B15284909) (IC50 of 15 µM) | [7] |

| - | 47% reduction | Inhibition of burst duration | [8] | |

| Mean Open Time (τo) | RyR2 | - | Reduced | [3] |

| Mean Closed Time (τc) | RyR2 | - | No significant effect under certain conditions | [8] |

Table 2: Effect of Flecainide on Cellular Calcium Homeostasis

| Parameter | Species/Model | Flecainide Concentration | Effect | Reference |

| Ca2+ Spark Mass | CPVT Mouse Model | - | 40% reduction | [8] |

| Ca2+ Spark Frequency | CPVT Mouse Model | - | Significantly increased | [8] |

| Spontaneous Ca2+ Waves | Casq2-/- Myocytes | 6 µM | Sustained decrease in frequency | [8] |

| Casq2-/- Myocytes | - | Reduced from 90% to 38% of myocytes | [8] | |

| Permeabilized Rat Myocytes | 25 µM | Prevention of Ca2+ waves | [8] | |

| SR Ca2+ Content | CPVT Mouse Model | - | No significant effect | [8] |

Mechanisms of Flecainide Action on RyR2

The data presented in the tables above highlight the complexity of flecainide's interaction with RyR2. Several distinct mechanisms have been proposed to explain these observations.

Direct Inhibition of the RyR2 Channel

A significant body of evidence supports a direct inhibitory effect of flecainide on the RyR2 channel. This inhibition is thought to occur via an "open-state block" mechanism, where flecainide enters and occludes the channel pore while it is in the open conformation.[8] This is supported by single-channel recordings demonstrating a reduction in the duration of channel openings.[3]

This direct blocking action is believed to be the principal antiarrhythmic mechanism in CPVT.[9][10] By reducing the mass of individual calcium sparks (elementary calcium release events), flecainide decreases the likelihood of these sparks propagating into arrhythmogenic calcium waves.[8]

However, the direct inhibition of RyR2 by flecainide is not universally accepted. Some studies have shown that flecainide does not inhibit the physiologically relevant luminal-to-cytosolic calcium flux through the channel, questioning the relevance of the open-state block observed in some experimental setups.[2]

Proposed direct inhibitory pathway of flecainide on RyR2.

Paradoxical Activation of RyR2

Contrasting with the inhibitory effects, some studies have reported a paradoxical activation of RyR2 by flecainide, particularly at lower concentrations and in channels with low initial open probability.[5][6] This suggests that flecainide may have separate binding sites for activation and inhibition on the RyR2 channel.[5] The activation appears to dominate in less active channels, while inhibition is more prominent in highly active channels.[5][6] This dual effect could have pro-arrhythmic implications under certain conditions.

Dual activation/inhibition model of flecainide on RyR2.

Indirect Mechanism via Sodium Channel Blockade

An alternative hypothesis posits that flecainide's antiarrhythmic effects in CPVT are primarily due to its well-established role as a sodium channel (Nav1.5) blocker.[2] According to this model, by inhibiting the late sodium current, flecainide reduces intracellular sodium concentration. This, in turn, enhances calcium efflux via the sodium-calcium exchanger (NCX), leading to a lower cytosolic calcium concentration in the vicinity of the RyR2 channels. This reduction in local calcium concentration would then decrease the probability of spontaneous RyR2 opening and subsequent arrhythmogenic calcium release.[1]

Indirect mechanism of flecainide via Nav1.5 and NCX.

Experimental Protocols

The divergent findings regarding flecainide's effect on RyR2 can be partly attributed to the different experimental models and techniques employed. Understanding these methodologies is crucial for interpreting the results.

Single-Channel Recordings in Planar Lipid Bilayers

This technique allows for the direct observation of the activity of a single RyR2 channel incorporated into an artificial lipid bilayer.

-

Workflow:

-

Vesicle Preparation: Sarcoplasmic reticulum vesicles containing RyR2 are isolated from cardiac tissue (e.g., sheep or mouse heart).

-

Bilayer Formation: An artificial lipid bilayer is formed across a small aperture separating two chambers (cis and trans), mimicking the cytosolic and luminal sides of the SR.

-

Channel Incorporation: SR vesicles are added to the cis chamber, and through fusion with the bilayer, a single RyR2 channel is incorporated.

-

Electrophysiological Recording: A voltage clamp is applied across the bilayer, and the ionic current passing through the single channel is recorded.

-

Drug Application: Flecainide is added to either the cis (cytosolic) or trans (luminal) chamber to assess its effect on channel gating.

-

Workflow for single-channel RyR2 recording.

Calcium Imaging in Cardiomyocytes

This method visualizes intracellular calcium dynamics in single cardiomyocytes, providing insights into both elementary (sparks) and global (waves) calcium release events.

-

Workflow:

-

Cell Isolation: Ventricular myocytes are isolated from animal models (e.g., mouse, rat).

-

Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Perfusion and Stimulation: Cells are perfused with a physiological solution and may be electrically stimulated to elicit calcium transients.

-

Imaging: A confocal microscope is used to perform line-scan imaging, which provides high temporal and spatial resolution of calcium release events.

-

Drug Application: Flecainide is added to the perfusion solution to observe its effects on calcium sparks and waves.

-

Permeabilization (Optional): The cell membrane can be permeabilized (e.g., with saponin) to allow for direct control of the intracellular environment and to isolate the effects on the SR from sarcolemmal ion channels.

-

References

- 1. Insights on the mechanism of flecainide in catecholaminergic polymorphic ventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Frontiers | The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]

- 4. ahajournals.org [ahajournals.org]

- 5. Flecainide Paradoxically Activates Cardiac Ryanodine Receptor Channels under Low Activity Conditions: A Potential Pro-Arrhythmic Action [openresearch-repository.anu.edu.au]

- 6. Flecainide Paradoxically Activates Cardiac Ryanodine Receptor Channels under Low Activity Conditions: A Potential Pro-Arrhythmic Action [mdpi.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Flecainide inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. RYR2 Channel Inhibition Is the Principal Mechanism of Flecainide Action in CPVT - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cardiac Electrophysiological Impact of Flecainide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flecainide (B1672765) hydrochloride, a Class IC antiarrhythmic agent, profoundly impacts cardiac electrophysiology primarily through its potent, state-dependent blockade of the fast inward sodium current (INa). This action results in a marked slowing of cardiac conduction, a prolongation of the refractory period, and significant alterations in the cardiac action potential and electrocardiogram (ECG). While its primary target is the Nav1.5 channel, flecainide also exerts effects on other ion channels, including the rapid component of the delayed rectifier potassium current (IKr) and the ryanodine (B192298) receptor 2 (RyR2), contributing to its complex antiarrhythmic and proarrhythmic profile. This guide provides a comprehensive technical overview of flecainide's mechanisms of action, summarizing quantitative data from key experimental studies and detailing the methodologies employed.

Primary Mechanism of Action: Sodium Channel Blockade

Flecainide is a potent blocker of the cardiac fast inward sodium channel, Nav1.5.[1][2] This channel is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[3][4] Flecainide exhibits a high affinity for the open state of the Nav1.5 channel and demonstrates slow unbinding kinetics during diastole.[1][5][6] This "use-dependent" or "frequency-dependent" characteristic means its blocking effect is more pronounced at faster heart rates, as there is less time for the drug to dissociate from the channel between beats.[1][7][8][9][10]

The lipophilic nature of flecainide allows it to cross the cell membrane and bind to a receptor site within the pore of the Nav1.5 channel.[5] Its larger size compared to other sodium channel blockers contributes to its preference for the open state of the channel and its high-affinity binding, which can persist for multiple cardiac cycles.[5] This sustained blockade leads to a marked and continuous suppression of Phase 0 depolarization.[5]

Quantitative Effects on Sodium Current

| Parameter | Value | Experimental Model | Reference |

| IC50 (Low-Frequency Stimulation) | 345 µM | Xenopus oocytes expressing Nav1.5 | [6][11] |

| IC50 (High-Frequency Stimulation) | 7.4 µM | Xenopus oocytes expressing Nav1.5 | [6][11] |

| KD (Open-Channel Block) | 11 µM | Non-inactivating Nav1.5 mutant in Xenopus oocytes | [11] |

Effects on Other Ion Channels and Calcium Homeostasis

While the primary action of flecainide is on sodium channels, it also modulates other key components of cardiac electrophysiology.

Potassium Channels

Flecainide inhibits the rapid component of the delayed rectifier potassium current (IKr), which contributes to the repolarization phase (Phase 3) of the action potential.[1][2][12] This inhibition can lead to a prolongation of the action potential duration (APD) in ventricular and atrial muscle fibers.[1][2]

Ryanodine Receptor 2 (RyR2) and Calcium Handling

Flecainide has been shown to directly inhibit the ryanodine receptor 2 (RyR2), the primary calcium release channel in the sarcoplasmic reticulum.[1][2][8][13] It appears to act via an open-state block mechanism.[13][14][15] By reducing spontaneous sarcoplasmic reticulum Ca2+ release, flecainide can suppress delayed afterdepolarizations (DADs) and triggered activity, which are mechanisms of arrhythmia in conditions like catecholaminergic polymorphic ventricular tachycardia (CPVT).[1][2][16]

Indirectly, by blocking the influx of Na+, flecainide can reduce intracellular Na+ concentration. This, in turn, can enhance Ca2+ efflux through the Na+/Ca2+ exchanger, leading to a decrease in intracellular Ca2+ and a reduction in the frequency of spontaneous Ca2+ release events.[13][16]

Quantitative Effects on RyR2

| Parameter | Value | Experimental Model | Reference |

| IC50 (WT-RyR2 Channel Opening) | ~15 µM | Lipid bilayer studies | [13] |

| Reduction in Spark Mass | 40% | Ventricular myocytes from a CPVT mouse model | [14] |

Impact on Cardiac Action Potential

The multifaceted ion channel effects of flecainide result in significant alterations to the cardiac action potential:

-

Phase 0: The rate of depolarization is markedly slowed due to the potent Na+ channel blockade.[3][5]

-

Action Potential Duration (APD): The effect on APD is tissue-dependent. In ventricular and atrial muscle, APD is prolonged due to IKr inhibition.[1][2] Conversely, in Purkinje fibers, APD is shortened, an effect attributed to the pronounced Na+ channel blockade.[1]

Effects on Electrocardiogram (ECG) Parameters

The electrophysiological changes induced by flecainide are reflected in the surface ECG:

-

PR Interval: Increased by 15-22%, indicating slowed conduction through the atria and AV node.[1][2]

-

QRS Duration: Increased by 25-50%, reflecting slowed intraventricular conduction.[1][17] This increase can be more dramatic at faster heart rates due to use-dependence.[1]

-

QT Interval: The QT interval is prolonged, primarily due to the widening of the QRS complex. The QTc interval is not significantly increased.[1]

Summary of ECG Changes

| ECG Parameter | Effect | Magnitude of Change |

| PR Interval | Prolongation | 15-22% increase |

| QRS Duration | Widening | 25-50% increase |

| QT Interval | Prolongation | Primarily due to QRS widening |

Experimental Protocols

Patch-Clamp Electrophysiology for Nav1.5 Channel Analysis

-

Objective: To characterize the state-dependent block of Nav1.5 channels by flecainide.

-

Cell System: Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing wild-type or mutant human Nav1.5 channels.

-

Methodology:

-

Cells are voltage-clamped in the whole-cell configuration.

-

A holding potential of approximately -100 mV is maintained to ensure channels are in the resting state.

-

To assess tonic block, depolarizing pulses are applied at a low frequency (e.g., 0.1 Hz) before and after application of varying concentrations of flecainide.

-

To evaluate use-dependent block, a train of depolarizing pulses at a higher frequency (e.g., 1-5 Hz) is applied in the presence of flecainide.

-

The peak inward sodium current is measured for each pulse to determine the extent of block.

-

IC50 values are calculated by fitting the concentration-response data to a Hill equation.

-

Langendorff-Perfused Heart Model for Arrhythmia Induction Studies

-

Objective: To investigate the proarrhythmic potential of flecainide.

-

Model: Isolated rabbit hearts are retrogradely perfused via the aorta with Krebs-Henseleit solution.

-

Methodology:

-

A thin layer of the epicardium is created using an endocardial cryotechnique to facilitate the study of reentrant arrhythmias.

-

Programmed electrical stimulation (PES) with up to three premature stimuli and burst pacing is used to assess the inducibility of ventricular tachycardia (VT) under baseline conditions.

-

Flecainide (e.g., 1 µg/ml) is added to the perfusate, and PES is repeated.

-

The incidence and duration of sustained VT are recorded and compared between control and flecainide conditions.[18]

-

Clinical Electrophysiology Study (EPS)

-

Objective: To evaluate the electrophysiologic effects of flecainide in patients.

-

Procedure:

-

Catheter electrodes are positioned in various locations within the heart (e.g., right atrium, His bundle region, right ventricle).

-

Baseline intracardiac intervals (AH, HV) and refractory periods (atrial, ventricular) are measured.

-

Flecainide is administered orally or intravenously.

-

Electrophysiological parameters are re-measured to assess the drug's effect on conduction and refractoriness.[17]

-

Programmed electrical stimulation may be performed to assess the drug's efficacy in suppressing or preventing induced arrhythmias.[17]

-

Signaling Pathways and Logical Relationships

Flecainide's Primary Mechanism of Action on the Cardiac Action Potential

Caption: Flecainide's blockade of Na_v1.5 slows depolarization and conduction.

Experimental Workflow for Assessing Use-Dependent Block

References

- 1. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. egpat.com [egpat.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Flecainide Acetate? [synapse.patsnap.com]

- 8. Flecainide - Wikipedia [en.wikipedia.org]

- 9. ahajournals.org [ahajournals.org]

- 10. Use-dependent properties of flecainide acetate in accessory atrioventricular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Multiple targets for flecainide action: implications for cardiac arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Flecainide inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Flecainide inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]

- 17. Clinical and electrophysiologic effects of flecainide in patients with refractory ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

Flecainide's Foray Beyond the Heart: An In-Depth Technical Guide to Early-Stage Research on Non-Cardiac Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide (B1672765), a class Ic antiarrhythmic agent, is well-established for its role in managing cardiac arrhythmias through the blockade of cardiac sodium channels. However, a growing body of early-stage research has begun to explore its effects on a variety of non-cardiac ion channels. This technical guide provides a comprehensive overview of these preliminary findings, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The exploration of flecainide's interactions with non-cardiac ion channels opens potential avenues for drug repurposing and the development of novel therapeutic strategies for a range of channelopathies outside the cardiovascular system.

Skeletal Muscle Sodium Channels (Nav1.4)

Flecainide has shown significant effects on the skeletal muscle sodium channel, Nav1.4, which is implicated in myotonic syndromes. The drug exhibits a state-dependent blockade, preferentially binding to the open and inactivated states of the channel.

Quantitative Data: Flecainide's Interaction with Nav1.4

| Parameter | Value | Channel State | Experimental Conditions | Source |

| IC50 | 83.5 ± 16.9 µM | Use-dependent block (0.1 Hz) | Wild-Type (WT) hNav1.4 in tsA201 cells, HP = -120 mV | [1] |

| 21.4 ± 2.2 µM | Use-dependent block (0.1 Hz) | R1448C mutant hNav1.4 in tsA201 cells, HP = -120 mV | [1] | |

| 365 µM | Resting state | Wild-Type rNav1.4 in Hek293t cells, HP = -140 mV, no stimulation for 1000s | [2] | |

| 0.61 µM | Open state | Inactivation-deficient rNav1.4 mutant in Hek293t cells, +30 mV | [2] | |

| Affinity Constant (KR) | ~480 µM | Closed (Resting) state | WT and mutant hNav1.4 in tsA201 cells | [1][3] |

| Affinity Constant (KI) | ~18 µM | Inactivated state | WT and mutant hNav1.4 in tsA201 cells | [1][3] |

| On-rate constant | 14.9 µM⁻¹s⁻¹ | Open state | Inactivation-deficient rNav1.4 mutant in Hek293t cells | [2] |

| Off-rate constant | 12.2 s⁻¹ | Open state | Inactivation-deficient rNav1.4 mutant in Hek293t cells | [2] |

Experimental Protocols

Whole-Cell Patch-Clamp Recordings in tsA201 Cells: [1][4]

-

Cell Line: tsA201 cells, a derivative of HEK293 cells.

-

Transfection: Cells are transiently co-transfected with plasmid DNA encoding the human Nav1.4 channel (wild-type or mutant) and a marker protein (e.g., CD8 receptor) using the calcium phosphate (B84403) coprecipitation method.

-

Cell Identification: Transfected cells are identified using microbeads coated with an antibody against the marker protein.

-

Electrophysiology: Whole-cell sodium currents (INa) are recorded at room temperature (20–22°C) using a patch-clamp amplifier.

-

Solutions:

-

External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 145 CsF, 10 NaCl, 10 HEPES, 1 EGTA, adjusted to pH 7.2 with CsOH.

-

-

Voltage Protocols:

-

Holding Potential (HP): Typically -120 mV or -180 mV.

-

Current Elicitation: Depolarizing pulses to various potentials (e.g., -30 mV) are applied to elicit sodium currents.

-

State-Dependence Analysis:

-

Use-dependent block: Repetitive depolarizing pulses at different frequencies (e.g., 0.1 Hz and 10 Hz) are applied in the presence of flecainide.

-

Voltage-dependence of availability: A series of conditioning pre-pulses to a range of potentials are applied before a test pulse to assess the fraction of available channels.

-

-

-

Data Analysis: Concentration-response curves are fitted with the Hill equation to determine IC50 values. Recovery from inactivation is analyzed by fitting the data with exponential functions.

Signaling Pathway and Experimental Workflow

Caption: State-dependent blockade of Nav1.4 by flecainide and experimental workflow.

Ryanodine (B192298) Receptors (RyR)

Flecainide's effects extend to ryanodine receptors, intracellular calcium release channels crucial for excitation-contraction coupling in muscle tissues. The interaction is complex, with evidence for both inhibition and, under certain conditions, activation. The primary non-cardiac isoform is RyR1 (skeletal muscle), though much of the early research has utilized the cardiac isoform, RyR2, as a model.

Quantitative Data: Flecainide's Interaction with RyR2

| Parameter | Value | Effect | Experimental Conditions | Source |

| IC50 | 12.8 µM | Suppression of spontaneous Ca²⁺ waves | Permeabilized ventricular myocytes | [5] |

| Concentration for 50% Po reduction | 10 µM | Inhibition of RyR2 open probability | Lipid bilayers | [6] |

| Effect on Ca²⁺ Sparks | 40% reduction in spark mass | Inhibition | Ventricular myocytes from a CPVT mouse model | [7] |

| Significant increase in spark frequency | Activation | Ventricular myocytes from a CPVT mouse model | [7] | |

| Activation Concentration Range | 0.5 - 10 µM (WT) | Increased Open Probability (Po) | Lipid bilayers, low initial Po | [8] |

| 0.5 - 50 µM (P2328S mutant) | Increased Open Probability (Po) | Lipid bilayers, low initial Po | [8] | |

| Inhibition Concentration | ≥5 µM (WT) | Decreased Open Probability (Po) | Lipid bilayers, high initial Po | [8] |

| ≥50 µM (P2328S mutant) | Decreased Open Probability (Po) | Lipid bilayers, high initial Po | [8] |

Experimental Protocols

Single-Channel Recordings in Lipid Bilayers: [6][8]

-

Source of RyR2: Sarcoplasmic reticulum (SR) vesicles are prepared from cardiac tissue (e.g., sheep or mouse hearts).

-

Bilayer Formation: A lipid bilayer is formed by painting a solution of phospholipids (B1166683) (e.g., a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine in n-decane) across a small aperture separating two chambers (cis and trans).

-

Channel Incorporation: SR vesicles containing RyR2 channels are added to the cis (cytosolic) chamber. The fusion of these vesicles with the lipid bilayer results in the incorporation of RyR2 channels.

-

Solutions:

-

Cis (Cytosolic) Solution: Contains physiological concentrations of ions and modulators, such as Ca²⁺ (e.g., 0.1 µM), ATP, and Mg²⁺. The pH is typically buffered to 7.4.

-

Trans (Luminal) Solution: Mimics the SR luminal environment, with a higher Ca²⁺ concentration (e.g., 1 mM).

-

-

Recording: A voltage is clamped across the bilayer, and the current flowing through a single RyR2 channel is recorded using a sensitive amplifier.

-

Data Analysis: Channel open probability (Po), mean open time (τo), and mean closed time (τc) are analyzed from the current recordings.

Calcium Spark and Wave Analysis in Permeabilized Myocytes: [5][7]

-

Cell Preparation: Ventricular myocytes are isolated from animal hearts (e.g., mouse or rat).

-

Permeabilization: The cell membrane is permeabilized using a mild detergent (e.g., saponin) to allow direct access to the intracellular environment while keeping the SR intact.

-

Calcium Imaging: Cells are loaded with a fluorescent Ca²⁺ indicator (e.g., Fluo-4). Spontaneous Ca²⁺ release events (sparks and waves) are imaged using a confocal microscope.

-

Solutions: The intracellular-like solution contains controlled concentrations of Ca²⁺, ATP, and other relevant ions.

-

Data Analysis: The frequency, amplitude, and spatial spread of Ca²⁺ sparks and the frequency and velocity of Ca²⁺ waves are quantified using specialized software.

Signaling Pathway and Experimental Workflow

Caption: Flecainide's dual effect on RyR2 and the experimental methods to study it.

Other Non-Cardiac Ion Channels

Early-stage research on flecainide's effects on other non-cardiac ion channels is less extensive. The following summarizes the available preliminary findings.

Potassium Channels

Flecainide has been shown to inhibit some potassium channels, although this is less characterized than its effects on sodium channels.[1][9] It has been reported to inhibit the rapid component of the delayed rectifier potassium current (IKr).[9] This action could potentially influence repolarization in non-cardiac excitable cells.

Calcium Channels

While the primary focus has been on RyR-mediated calcium release, some evidence suggests flecainide may have indirect effects on calcium signaling. By blocking sodium influx, flecainide can alter the driving force for the sodium-calcium exchanger (NCX), thereby influencing intracellular calcium levels.[9] Direct effects on voltage-gated calcium channels in non-cardiac tissues are not well-documented in early-stage research.

Epithelial Sodium Channels (ENaC), TRP Channels, and CFTR

Currently, there is a paucity of publicly available, in-depth research specifically investigating the direct effects of flecainide on epithelial sodium channels (ENaC), transient receptor potential (TRP) channels in sensory neurons, and the cystic fibrosis transmembrane conductance regulator (CFTR). While flecainide's tissue distribution includes the lungs and kidneys, where these channels are prominently expressed, further research is needed to elucidate any potential interactions and their physiological significance.

Conclusion

Early-stage research into the non-cardiac effects of flecainide has primarily focused on skeletal muscle sodium channels (Nav1.4) and ryanodine receptors. For these channels, a considerable amount of quantitative data and detailed experimental protocols are available, revealing complex, state-dependent interactions. The findings suggest potential therapeutic applications for flecainide in skeletal muscle channelopathies. However, the landscape of flecainide's interactions with other non-cardiac ion channels, such as potassium channels, calcium channels, ENaC, TRP channels, and CFTR, remains largely uncharted territory. Further investigation into these areas is warranted to fully understand the pharmacological profile of flecainide and to explore its potential for repurposing in a broader range of non-cardiac diseases. This guide serves as a foundational resource for researchers embarking on such investigations.

References

- 1. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]

- 4. Different flecainide sensitivity of hNav1.4 channels and myotonic mutants explained by state-dependent block - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophysiological effects of flecainide on anisotropic conduction and reentry in infarcted canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flecainide inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An electrocardiographic series of flecainide toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Flecainide distribution in human tissues - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Flecainide's Use-Dependent Sodium Channel Blockade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide (B1672765), a Class Ic antiarrhythmic agent, is a potent blocker of cardiac sodium channels (Nav1.5). Its clinical efficacy in managing certain cardiac arrhythmias, such as atrial fibrillation and supraventricular tachycardias, is intrinsically linked to its characteristic use-dependent and state-dependent mechanism of action.[1][2] This technical guide provides an in-depth exploration of the foundational studies that have elucidated the biophysical and molecular underpinnings of flecainide's interaction with voltage-gated sodium channels. We will delve into the quantitative data, detailed experimental methodologies, and the key conceptual models that are fundamental to understanding this important antiarrhythmic drug.

Core Mechanism: State-Dependent Binding and Use-Dependence

The hallmark of flecainide's action is its preferential binding to the open state of the sodium channel.[3][4] This state-dependent affinity is the primary driver of its use-dependent, or frequency-dependent, block. Under resting conditions, when the channel is predominantly in the closed state, flecainide exhibits a significantly lower affinity. However, with repetitive depolarization, such as during a rapid heart rate, the frequent opening of sodium channels provides more opportunities for flecainide to access its binding site within the channel pore, leading to a cumulative and potent block.[1][5]

The "Trapped" Blocker Model

Once bound to the open channel, flecainide can become "trapped" within the channel pore as it transitions to the inactivated or closed states.[1][3] This trapping phenomenon contributes to the slow recovery from block at hyperpolarized membrane potentials.[1][5] The slow unbinding kinetics of flecainide are a key determinant of its potent effect, as the block can persist across multiple cardiac cycles.[4]

Quantitative Analysis of Flecainide's Sodium Channel Block

The following tables summarize the key quantitative data from foundational studies on flecainide's interaction with sodium channels. These values highlight the dramatic difference in affinity between the resting and use-dependent states.

| Parameter | Value | Channel Type | Experimental System | Conditions | Reference |

| IC50 (Resting Block) | 345 µM | Nav1.5 | Xenopus oocytes | Brief depolarization from a negative holding potential | [1][5][6] |

| 365 µM | rNav1.4 | Hek293t cells | Holding potential: -140 mV, no stimulation for 1000 s | [7] | |

| IC50 (Use-Dependent Block) | 7.4 µM | Nav1.5 | Xenopus oocytes | Repetitive stimulation (e.g., 10 Hz) | [1][5][6] |

| KD (Open Channel Block) | 11 µM | Non-inactivating Nav1.5 mutant | Xenopus oocytes | --- | [1][5][6] |

| 0.61 µM | Inactivation-deficient rNav1.4 mutant | Hek293t cells | At +30 mV | [7] | |

| Recovery Time Constant (τ) from Block | 81 ± 3 s | Rapidly inactivating Nav1.5 | Xenopus oocytes | At hyperpolarized voltages | [1][5] |

| 42 ± 3 s | Non-inactivating Nav1.5 | Xenopus oocytes | At hyperpolarized voltages | [1][5] | |

| > 225 s | Wild-type rNav1.4 | Hek293t cells | At -140 mV | [7] | |

| On-rate Constant (Open Channel) | 14.9 µM⁻¹s⁻¹ | Inactivation-deficient rNav1.4 mutant | Hek293t cells | --- | [7] |

| Off-rate Constant (Open Channel) | 12.2 s⁻¹ | Inactivation-deficient rNav1.4 mutant | Hek293t cells | --- | [7] |

Key Experimental Protocols

The characterization of flecainide's use-dependent sodium channel block relies heavily on patch-clamp electrophysiology techniques. Below are detailed methodologies for key experiments.

Assessing Use-Dependent Block

This protocol is designed to measure the cumulative block of sodium channels during a train of depolarizing pulses.

-

Cell Preparation: Human embryonic kidney (HEK293) cells or Xenopus oocytes are transfected with the cDNA encoding the desired sodium channel α-subunit (e.g., SCN5A for Nav1.5) and auxiliary β-subunits.

-

Electrophysiological Recording: Whole-cell patch-clamp configuration is established.

-

Solutions:

-

External Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, adjusted to pH 7.4 with NaOH.

-

Internal Solution (in mM): CsF 110, CsCl 10, NaCl 10, EGTA 10, HEPES 10, adjusted to pH 7.2 with CsOH.

-

-

Voltage-Clamp Protocol:

-